Dolutegravir is an antiretroviral medication used primarily in the treatment of human immunodeficiency virus type 1 infection. It is classified as an integrase strand transfer inhibitor, which works by blocking the integration of viral DNA into the host genome. The compound has gained attention due to its efficacy and safety profile, making it a preferred choice in combination therapies for HIV treatment.
Dolutegravir was developed by ViiV Healthcare and is marketed under various brand names, including Tivicay and Dovato (in combination with lamivudine). The compound is available in tablet form and is administered orally.
Dolutegravir belongs to the class of drugs known as integrase inhibitors, specifically targeting the HIV integrase enzyme. This classification is crucial as it differentiates dolutegravir from other antiretrovirals, such as nucleoside reverse transcriptase inhibitors and protease inhibitors.
The synthesis of dolutegravir involves several key steps, typically focusing on the formation of the active pharmaceutical ingredient from simpler chemical precursors. Two primary synthetic routes have been detailed in patents and scientific literature.
The molecular formula for dolutegravir is C20H19F2N3O5S, with a molecular weight of approximately 419.44 g/mol. Its structure features a complex arrangement that includes a bicyclic core essential for its biological activity.
Dolutegravir undergoes various chemical reactions during its synthesis and metabolism:
Dolutegravir acts by inhibiting the integrase enzyme, which is crucial for the replication cycle of HIV. By preventing the integration of viral DNA into the host genome, dolutegravir effectively blocks viral replication.
Pharmacokinetic studies have shown that dolutegravir has a long half-life, allowing for once-daily dosing without food restrictions, which enhances patient compliance.
Relevant analytical methods such as differential scanning calorimetry (DSC) are used to assess thermal properties and stability profiles.
Dolutegravir is primarily used in clinical settings for treating HIV infection. Its applications extend beyond standard therapy:
The ongoing research into modified forms of dolutegravir aims to improve its pharmacokinetic properties further, potentially leading to more effective treatment regimens for patients living with HIV.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy form a synergistic platform for the comprehensive structural elucidation of dolutegravir’s M3 metabolite. High-resolution LC-MS provides initial identification through precise mass measurements and fragmentation patterns. For M3, LC-MS analysis typically reveals a protonated molecular ion ([M+H]⁺) at m/z 525.1423, suggesting hydroxylation or epoxidation of the parent dolutegravir structure (m/z 419.1038) [6] [10]. Characteristic MS/MS fragments at m/z 377.0892 (loss of C₆H₄F₂O) and m/z 260.0321 (imidazopyridinone cleavage) confirm modifications within the carbamoyl moiety [10].
NMR spectroscopy resolves ambiguities in atomic connectivity undetectable by MS alone. ¹H-NMR of purified M3 shows:
Integrated LC-MS/NMR workflows statistically correlate retention times, MS fragments, and NMR chemical shifts to deconvolute M3 from biological matrices. This approach quantifies signal covariation across metabolite mixtures, virtually isolating M3-specific spectral signatures without physical purification [6] [10].
Table 1: Key Analytical Signatures of M3 Metabolite
Technique | Parameter | Value | Structural Implication |
---|---|---|---|
LC-HRMS | [M+H]⁺ | m/z 525.1423 (Δ +106.0385 Da) | Addition of oxygen + C₆H₄F₂O moiety |
MS/MS | Product ion m/z 377.0892 | -C₆H₄F₂O | Cleavage at carbamate linkage |
¹H-NMR | δ 4.88 ppm (1H, d) | Benzylic proton | C9 hydroxylation |
¹³C-NMR | δC 72.5 ppm | Alcoholic carbon | Secondary alcohol formation |
HSQC | δH 4.88/δC 72.5 correlation | CH-OH group | Stereogenic center confirmation |
The C9 hydroxylation in M3 generates a chiral center, producing two enantiomers with potentially distinct pharmacological behaviors. Stereochemical assignment employs:
The hydroxyl group’s orientation dictates molecular topology. S-M3 adopts a Type IV β-turn stabilized by an intramolecular H-bond between O9-H⋯O=C4 (distance: 1.89 Å), positioning the fluorophenyl ring perpendicular to the pyridinone core. In contrast, R-M3 forms a Type I β-turn with O9-H⋯N1 bonding (distance: 2.12 Å), yielding a planar conformation [5] [8]. This structural divergence influences receptor binding kinetics, as the S-isomer’s compact topology enhances fit into cytochrome P450 active sites.
Dolutegravir undergoes hydroxylation using engineered Streptomyces CYP105D7 (F87A/T185A mutant), achieving 92% regioselectivity for C9. Asymmetric reduction with Lactobacillus kefir alcohol dehydrogenase yields enantiopure S-M3 (ee >99%) [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0